molecular formula C10H15BO3 B1280448 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 374790-93-9

2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1280448
M. Wt: 194.04 g/mol
InChI Key: GWEWQKZABZXLJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not explicitly described in the provided papers, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block is discussed . This process involves the use of Candida antarctica Lipase B (CALB) for polymerization with diacid ethyl esters. Although this does not directly relate to the synthesis of the compound , it does highlight the versatility of furan derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4-furfurylidene-D-sorbitol and its tetra-methyl ether, has been established through detailed NMR analysis and confirmed by in silico studies using Density Functional Theory (DFT) and classical molecular dynamics . These studies provide a foundation for understanding the conformational structure of furan derivatives, which could be extrapolated to the structure of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. However, the radical scavenging activity of 2,4-furfurylidene-D-sorbitol compounds against hydroxyl radicals (•OH) has been established . This suggests that furan derivatives can participate in antioxidant reactions, which may be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical properties of 2,5-bis(hydroxymethyl)furan-based polyesters have been characterized, and the effects of the methylene units in the dicarboxylic segments on these properties have been discussed . Although this does not directly pertain to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it does provide insight into the physical characteristics that furan-containing compounds can exhibit, such as molecular weight and rigidity, which are important for material applications.

Scientific Research Applications

Application 1: Syntheses and Applications of Furanyl-Functionalised Terpyridines

  • Summary of the Application : Terpyridines functionalised with furan heterocycles have excellent complexing properties as N-donor ligands towards numerous main-group, transition-metal, and lanthanide cations . These compounds find widespread applications in various fields including coordination chemistry, medicinal chemistry, and material sciences .
  • Methods of Application/Experimental Procedures : The methodologies used to prepare such compounds include the ring closure of 1,5-diketones and cross-coupling reactions . A specific example is the preparation of the 4,4′,4′′-trisubstituted terpyridine 19, which bears two carboxylate groups at positions 4 and 4′′ and a furanyl ring on position 4′ . The synthesis involves the use of ester-functionalised 2-acetylpyridine derivative 18 and furfuraldehyde .
  • Results/Outcomes : The resulting compounds form stable assemblies due to the thermodynamic chelate effect . In the case of transition metal complexes, the σ-donor/π-acceptor character of the dative M–N pyridine bond contributes additionally to the stability of the resulting complexes .

Application 2: Furan Platform Chemicals Beyond Fuels and Plastics

  • Summary of the Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized . They have potential applications beyond the manufacture of fuels and monomers .
  • Methods of Application/Experimental Procedures : The synthesis of 2-acetylfuran involves the Friedel–Crafts process . The enantioselective reduction of aromatic (including furyl) ketones is often achieved using the Noyori approach .
  • Results/Outcomes : The resulting compounds can be used to synthesize a spectacular range of compounds . This demonstrates the potential of bio-based materials for applications beyond the broadly promoted manufacture of fuels and monomers .

Application 3: Electrochemical Synthesis of 2,5-Furandicarboxylic Acid

  • Summary of the Application : The electrocatalytic synthesis of 2,5-furandicarboxylic acid from 5-(hydroxymethyl)furfural is a promising method for producing bio-based polymers .
  • Methods of Application/Experimental Procedures : The process involves the electrochemical oxidation of 5-(hydroxymethyl)furfural to produce 2,5-furandicarboxylic acid . This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis methods .
  • Results/Outcomes : The electrochemical synthesis method has been shown to be effective in producing 2,5-furandicarboxylic acid, a key monomer for producing bio-based polyesters .

Application 4: Synthesis of Chiral Furans

  • Summary of the Application : The synthesis of chiral furans is an important process in organic chemistry, with potential applications in the synthesis of pharmaceuticals and other bioactive compounds .
  • Methods of Application/Experimental Procedures : One method for the synthesis of chiral furans involves the enantioselective reduction of aromatic (including furyl) ketones using the Noyori approach . Another method involves the use of a mixture of Lewis acids (ZrCl4/ZnI2) as a catalyst .
  • Results/Outcomes : The resulting chiral furans can be used to synthesize a wide range of compounds . These compounds have potential applications in various fields, including pharmaceuticals and materials science .

Application 5: Biomedical Sciences

  • Summary of the Application : Terpyridines functionalised with furan heterocycles find widespread applications in biomedical sciences . They form stable assemblies due to the thermodynamic chelate effect .
  • Methods of Application/Experimental Procedures : The synthesis involves the use of ester-functionalised 2-acetylpyridine derivative and furfuraldehyde .
  • Results/Outcomes : More than 600 complexes have been structurally characterised, with the number rapidly growing . These compounds find widespread applications in biomedical sciences .

Application 6: Photovoltaic Applications

  • Summary of the Application : Five-membered heterocycles such as furan possess interesting features such as the capability to undergo chemical and electrochemical oxidation to afford polymers . These polymeric materials generally exhibit photophysical properties, making them interesting in materials science .
  • Methods of Application/Experimental Procedures : The synthesis involves the use of ester-functionalised 2-acetylpyridine derivative and furfuraldehyde .
  • Results/Outcomes : The resulting polymeric materials generally exhibit photophysical properties, making them interesting in materials science .

Safety And Hazards

Like all chemicals, furan compounds should be handled with care. Personal protective equipment should be worn, and contact with skin, eyes, or clothing should be avoided .

Future Directions

The development of green and renewable energy sources is one of the crucial and effective approaches to mitigate the carbon footprint from fossil fuels. Biomass-derived furanyl diethers, including a library of C8–C14 2,5-bis(alkoxymethyl)furans, are regarded as sustainable bio-fuel additives that have great potential for improving the combustion performance of commercial diesels .

properties

IUPAC Name

2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEWQKZABZXLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463327
Record name 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

374790-93-9
Record name 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Farajidizaji, C Huang, H Thakellapalli… - The Journal of …, 2017 - ACS Publications
Functionalized [12]cycloparaphenylenes ([12]CPPs) containing four alternating biphenyl and naphthyl units were synthesized. A macrocyclic furan-containing CPP precursor was used …
Number of citations: 27 pubs.acs.org
B Farajidizaji - 2017 - search.proquest.com
Synthetic pathways for preparing furan-containing cycloparaphenylenes (CPPs) bearing 10, 12, and 15 aromatic units in the macrocyclic ring structures were developed. Several …
Number of citations: 2 search.proquest.com

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